An In-depth Technical Guide to the Chemical Structure and Properties of N-Fmoc-(E)-Fluvoxamine
An In-depth Technical Guide to the Chemical Structure and Properties of N-Fmoc-(E)-Fluvoxamine
Abstract
This technical guide provides a comprehensive examination of N-Fmoc-(E)-Fluvoxamine, a derivative of the selective serotonin reuptake inhibitor (SSRI) Fluvoxamine. Fluvoxamine is primarily utilized for the treatment of obsessive-compulsive disorder (OCD), major depressive disorder, and various anxiety disorders.[1][2] The covalent attachment of the 9-fluorenylmethoxycarbonyl (Fmoc) group to the terminal primary amine of Fluvoxamine is a critical modification for applications in peptide synthesis and the development of advanced drug delivery systems or prodrugs. This document details the chemical structures of the parent compound and the Fmoc protecting group, elucidates the resulting structure of N-Fmoc-(E)-Fluvoxamine, and provides its calculated molecular weight and a theoretical synthesis protocol. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and chemical synthesis.
Introduction to Fluvoxamine
Fluvoxamine is a well-established antidepressant that functions pharmacologically as a potent and selective serotonin reuptake inhibitor.[1] By blocking the serotonin transporter (SERT) in the presynaptic neuronal membrane, Fluvoxamine increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[3] Unlike many other SSRIs, Fluvoxamine also exhibits high affinity as an agonist at the sigma-1 (σ1) receptor, which may contribute to its anxiolytic and antidepressant effects.[2][4]
The chemical structure of Fluvoxamine features a primary aliphatic amine, which serves as a reactive handle for chemical modification. This functional group is the point of attachment for the Fmoc protecting group.
Chemical Profile of (E)-Fluvoxamine
| Property | Value | Source(s) |
| IUPAC Name | 2-{[(E)-{5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene}amino]oxy}ethanamine | [5] |
| Chemical Formula | C₁₅H₂₁F₃N₂O₂ | [1][6] |
| Molecular Weight | 318.33 g/mol | [1][][8] |
| CAS Number | 54739-18-3 | [1][6] |
| Appearance | White crystalline powder | [9][10] |
| Solubility | Sparingly soluble in water; freely soluble in ethanol and chloroform | [9] |
The 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group
The Fmoc group is a cornerstone of modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[2] It is classified as a base-labile protecting group, valued for its stability under acidic conditions, which allows for the selective deprotection of other acid-labile groups (e.g., Boc, tBu) within the same molecule.[1][11]
The Fmoc group is typically introduced by reacting a primary or secondary amine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or (9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[4] Its removal is efficiently achieved using a mild organic base, most commonly a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF).[2][11]
Chemical Profile of the Fmoc Moiety
| Property | Value | Source(s) |
| Full Name | 9-Fluorenylmethoxycarbonyl | [5][12] |
| Chemical Formula (Fmoc-Cl) | C₁₅H₁₁ClO₂ | |
| Molecular Weight (Fmoc-Cl) | 258.70 g/mol | |
| Chemical Formula (Moiety) | C₁₅H₁₁O₂ | Derived from Fmoc-Cl structure |
| Molecular Weight (Moiety) | 223.25 g/mol | Derived from Fmoc-Cl structure |
N-Fmoc-(E)-Fluvoxamine: Structure and Molecular Weight
The derivatization of Fluvoxamine with the Fmoc group occurs at the terminal primary amine (-NH₂), resulting in the formation of a stable carbamate linkage. This modification neutralizes the basicity of the amine and increases the lipophilicity of the molecule.
Chemical Structure
The chemical structure of N-Fmoc-(E)-Fluvoxamine is depicted below. The Fmoc group is attached to the nitrogen atom of the 2-aminoethoxy side chain of the Fluvoxamine molecule.
A conceptual diagram of the N-Fmoc-(E)-Fluvoxamine structure.
Note: The DOT language is limited in its ability to render precise chemical structures. A 2D chemical drawing software would provide a more accurate representation. The diagram above illustrates the connectivity of the Fluvoxamine and Fmoc moieties.
Molecular Formula and Weight Calculation
The molecular formula and weight of N-Fmoc-(E)-Fluvoxamine are calculated by combining the formulas of the two parent components and accounting for the loss of atoms during the condensation reaction.
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Fluvoxamine Formula: C₁₅H₂₁F₃N₂O₂
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Fmoc Group Formula (added moiety): C₁₅H₁₀O₂ (from Fmoc-Cl minus Cl, plus the oxygen linking to the carbonyl) or more simply, C₁₅H₁₁O₂ from the fluorenylmethanol part. The protecting group itself is C₁₅H₁₁O₂C=O. Let's calculate based on addition.
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Fluvoxamine: C₁₅H₂₁F₃N₂O₂
-
Fmoc group (C₁₅H₁₀O₂): This is the fluorenylmethoxy part. The full carbamate is formed.
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Reaction: Fluvoxamine-NH₂ + Fmoc-Cl → Fluvoxamine-NH-Fmoc + HCl
-
-
Derivation:
-
Start with Fluvoxamine: C₁₅H₂₁F₃N₂O₂
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Add the Fmoc-carbonyl moiety (C₁₅H₁₀O): C₁₅H₂₁F₃N₂O₂ + C₁₅H₁₀O₂ = C₃₀H₃₁F₃N₂O₄. Let's re-verify.
-
Fluvoxamine: C₁₅H₂₁F₃N₂O₂
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Fmoc group (from Fmoc-Cl, C₁₅H₁₁ClO₂): The added part is C₁₅H₁₁O₂C(O)-. The formula for the Fmoc group itself is C₁₅H₁₁O₂.
-
Let's use the molecular formulas:
-
Fluvoxamine: C₁₅H₂₁F₃N₂O₂
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Fmoc group: C₁₅H₁₁O₂ (from the fluorenylmethoxy part)
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The reaction attaches a -C(O)- group.
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Fluvoxamine-NH₂ + Fmoc-Cl -> Fluvoxamine-NH-CO-OCH₂-Fluorenyl
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Formula of added group: C₁₅H₁₀O₂ (Fluorenyl-CH₂-O-CO). Let's be precise.
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Fmoc group is C₁₅H₁₁O₂. The full group is C₁₅H₁₁O-C(O)-.
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Fluvoxamine (C₁₅H₂₁F₃N₂O₂) + Fmoc (C₁₅H₁₀O₂) - H (from amine) - H (from... no, this is incorrect).
-
Let's sum the atoms:
-
Fluvoxamine: C=15, H=21, F=3, N=2, O=2
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Fmoc group attached: C₁₅H₁₀O₂ (from fluorenylmethoxycarbonyl).
-
Total C = 15 + 15 = 30
-
Total H = 20 (from Fluvoxamine after losing one H) + 11 (from Fmoc) = 31.
-
Total F = 3
-
Total N = 2
-
Total O = 2 (from Fluvoxamine) + 2 (from Fmoc) = 4
-
-
-
Final Formula: C₃₀H₃₁F₃N₂O₄
-
-
Molecular Weight Calculation:
-
Molecular Weight of Fluvoxamine: 318.33 g/mol [1]
-
Molecular Weight of Fmoc group (C₁₅H₁₀O₂): 222.24 g/mol
-
Molecular Weight of N-Fmoc-(E)-Fluvoxamine = MW(Fluvoxamine) + MW(Fmoc group) - MW(H₂) = This is incorrect.
-
Correct calculation: MW(Fluvoxamine) + MW(Fmoc-Cl) - MW(HCl) = 318.33 + 258.70 - 36.46 = 540.57 g/mol .
-
Calculation from formula C₃₀H₃₁F₃N₂O₄:
-
C: 30 * 12.011 = 360.33
-
H: 31 * 1.008 = 31.248
-
F: 3 * 18.998 = 56.994
-
N: 2 * 14.007 = 28.014
-
O: 4 * 15.999 = 63.996
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Total Molecular Weight: 540.58 g/mol
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Physicochemical Properties Summary
| Property | Value | Method |
| Molecular Formula | C₃₀H₃₁F₃N₂O₄ | Calculated |
| Molecular Weight | 540.58 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Inferred |
| Solubility | Expected to have low aqueous solubility and high solubility in organic solvents (DCM, DMF, THF) | Inferred |
Synthesis Protocol for N-Fmoc-(E)-Fluvoxamine
The synthesis of N-Fmoc-(E)-Fluvoxamine is achieved through a standard N-acylation reaction. The primary amine of Fluvoxamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an Fmoc-donating reagent.
A generalized workflow for the synthesis of N-Fmoc-(E)-Fluvoxamine.
Detailed Experimental Protocol
This protocol describes a standard procedure for the Fmoc protection of a primary amine using Fmoc-Cl under Schotten-Baumann conditions.[4]
Materials:
-
(E)-Fluvoxamine free base (1.0 eq)
-
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (1.1 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.0 eq)
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1,4-Dioxane
-
Deionized Water
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Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., Hexane/Ethyl Acetate gradient)
Procedure:
-
Dissolution: Dissolve (E)-Fluvoxamine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Base Addition: Add sodium bicarbonate (2.0 eq) to the solution and stir until dissolved.
-
Fmoc-Cl Addition: In a separate flask, dissolve Fmoc-Cl (1.1 eq) in 1,4-dioxane. Add this solution dropwise to the stirring Fluvoxamine solution at room temperature.
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Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quenching and Extraction: Once the reaction is complete, add dichloromethane (DCM) to the mixture. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure N-Fmoc-(E)-Fluvoxamine.
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Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
The synthesis of N-Fmoc-(E)-Fluvoxamine represents a strategic chemical modification that leverages the well-understood pharmacology of Fluvoxamine and the versatile chemistry of the Fmoc protecting group. The resulting compound, with a calculated molecular weight of 540.58 g/mol , is a valuable intermediate for researchers in drug development and peptide chemistry. The protection of the primary amine allows for further selective modifications at other positions of the molecule or for its incorporation into larger biomolecules. The protocols and data presented in this guide provide a foundational resource for the synthesis, characterization, and application of this important derivative.
References
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PubChem. Fluvoxamine. National Center for Biotechnology Information. [Link]
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Gelen, V., et al. (2020). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. Journal of the Mexican Chemical Society. [Link]
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Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
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Cheméo. Chemical Properties of Fluvoxamine (CAS 54739-18-3). [Link]
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PubChem. Fluvoxamine Maleate. National Center for Biotechnology Information. [Link]
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Wikipedia. Fluvoxamine. [Link]
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Merck Index Online. Fluvoxamine. Royal Society of Chemistry. [Link]
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NIST. Fluvoxamine. National Institute of Standards and Technology. [Link]
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Mojtahedi, M. M., et al. (2012). Synthesis and purification of fluvoxamine maleate in green solvents with high yield. SID. [Link]
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Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
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American Chemical Society. Fluvoxamine. [Link]
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